3-Chloro-5-ethoxy-4-fluorophenylboronic acid is an organoboron compound characterized by the molecular formula and a molecular weight of 218.42 g/mol. This compound belongs to the phenylboronic acid family, which is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, an essential method for forming biaryl compounds in medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, typically involving the borylation of aryl halides. Its availability is supported by commercial suppliers who provide it for research purposes.
3-Chloro-5-ethoxy-4-fluorophenylboronic acid is classified as a boronic acid derivative, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in biological applications, including enzyme inhibition and sensor development.
The synthesis of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid typically involves a palladium-catalyzed borylation reaction. One common method includes the reaction of 3-chloro-5-ethoxy-4-fluoroiodobenzene with bis(pinacolato)diboron as the boron source under suitable reaction conditions.
The reaction conditions often include:
The molecular structure of 3-Chloro-5-ethoxy-4-fluorophenylboronic acid features a phenyl ring substituted with a chloro group at the meta position, an ethoxy group at the para position, and a fluorine atom at the ortho position relative to the boronic acid functional group.
The structural representation can be visualized as follows:
This arrangement imparts unique electronic and steric properties that influence its reactivity in chemical reactions.
3-Chloro-5-ethoxy-4-fluorophenylboronic acid participates in several key reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Chloro-5-ethoxy-4-fluorophenylboronic acid primarily revolves around its ability to form covalent bonds with nucleophiles. In biological contexts, this property allows it to interact with enzymes or other biological molecules, facilitating inhibition or modification of their activity.
The boron atom's electrophilic nature enables it to react with hydroxyl groups in diols, leading to the formation of stable complexes that are crucial in catalytic processes and sensor applications.
3-Chloro-5-ethoxy-4-fluorophenylboronic acid is typically a white to off-white solid. It exhibits moderate solubility in organic solvents and limited solubility in water due to its hydrophobic ethoxy group.
Key chemical properties include:
3-Chloro-5-ethoxy-4-fluorophenylboronic acid finds diverse applications across various scientific fields:
Palladium-catalyzed Miyaura borylation represents the most direct route to 3-chloro-5-ethoxy-4-fluorophenylboronic acid, utilizing halogenated precursors like 3,5-dichloro-4-ethoxyfluorobenzene. Key advances focus on catalyst systems enabling room-temperature borylation of challenging aryl chlorides. Modern precatalysts such as XPhos-Pd-G2 (generated in situ from Pd(OAc)₂ and XPhos ligand) achieve >90% yield with tetrakis(dimethylamino)diboron [(Me₂N)₂B-B(NMe₂)₂] or bis(pinacolato)diboron (B₂Pin₂) as boron sources. The reaction proceeds under mild conditions (MeOH, 60°C, 3–5 h) with low catalyst loading (0.5–2 mol%), tolerating ethoxy and fluoro groups without cleavage [2] [5].
Critical parameters include:
Table 1: Palladium-Catalyzed Borylation of 3-Chloro-4-ethoxy-5-fluoroaryl Halides
Aryl Halide | Boron Source | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Aryl chloride | B₂Pin₂ | Pd(OAc)₂/XPhos | 110 | 8 | 81 |
Aryl chloride | (Me₂N)₂B₂ | XPhos-Pd-G2 | 60 | 3 | 97 |
Aryl bromide | B₂Pin₂ | Pd₂dba₃/SPhos | 80 | 2 | 93 |
One-pot borylation/Suzuki sequences bypass boronic acid isolation, enhancing efficiency for biaryl synthesis [2] [5].
Directed ortho-metalation (DoM) leverages the ethoxy group’s coordination ability to direct regioselective borylation adjacent to halogens. This strategy overcomes limitations of electrophilic borylation, which suffers from poor regiocontrol in polysubstituted arenes. Silyl-directed nickel catalysis enables ortho-C–H borylation under mild conditions using Ni(cod)₂/PMe₃/KHMDS. The ethoxy group acts as a native directing group, or trimethylsilyl groups are introduced transiently to guide nickel insertion [3].
Key mechanistic insights:
Table 2: Directed ortho-Metalation Strategies
Directing Group | Catalyst System | Base | Solvent | Regioselectivity (ortho:meta:para) |
---|---|---|---|---|
-OEt (native) | Ni(cod)₂/PMe₃ | KHMDS | THF | 85:10:5 |
-SiMe₃ (installed) | Ni(4-CF₃stb)₃/PMe₃ | tBuOK | Toluene | >95:5:0 |
Yields reach 83% for mono-borylated products, with the ethoxy group remaining intact under weakly basic conditions (KHMDS, −78°C to RT) [3].
Microwave (MW) irradiation drastically accelerates borylation, reducing reaction times from hours to minutes while improving yields. This method is ideal for optimizing 3-chloro-5-ethoxy-4-fluorophenylboronic acid synthesis, where conventional heating risks ether cleavage. Key benefits include:
A representative protocol:
Table 3: Microwave vs. Conventional Borylation
Method | Temp (°C) | Time | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Conventional | 110 | 8 h | 72 | 15 |
Microwave (300 W) | 110 | 20 min | 89 | <5 |
Multi-component one-pot MW reactions enable sequential halogenation/borylation, streamlining access to the target compound [6].
The ethoxy group’s lability under basic/oxidative conditions necessitates protection during boronic acid synthesis. Fluorine, while stable, may compete in metalation if unprotected. Silyl-based protecting groups offer optimal compatibility:
Table 4: Protecting Group Stability Profiles
Protecting Group | Installation Reagent | Stable to | Cleavage Conditions |
---|---|---|---|
TBS-ether | TBSCl, imidazole | Pd catalysts, bases (pH <10) | TBAF, THF, RT |
MOM-ether | ClCH₂OCH₃, DIPEA | Acids, nucleophiles | HCl, MeOH, 50°C |
THP-ether | DHP, H⁺ | Mild bases, nucleophiles | PPTS, EtOH, 60°C |
Deprotection employs fluoride-mediated desilylation (TBAF/THF) after borylation, restoring the ethoxy group quantitatively. Orthogonal strategies (e.g., acid-labile THP vs. base-stable TBS) permit sequential deprotection if multiple sensitive groups exist [4] [7].
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